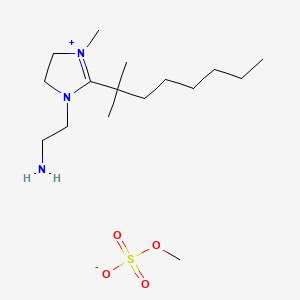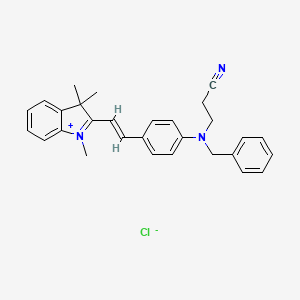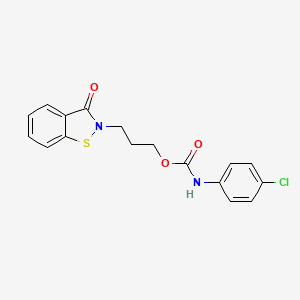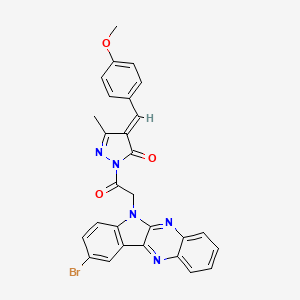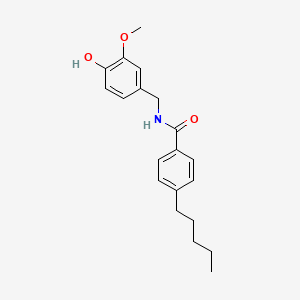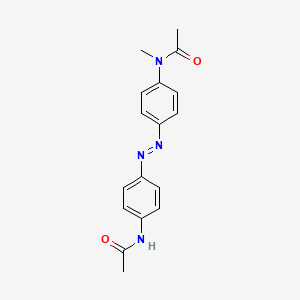
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is an organic compound with the molecular formula C17H16N2O3 It is a derivative of acetanilide and features an azo group (-N=N-) linking two phenyl rings, one of which is substituted with an acetylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide typically involves the following steps:
Diazotization: The starting material, 4-acetylaminobenzenediazonium chloride, is prepared by treating 4-acetylaminobenzenediazonium chloride with sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt is then coupled with N-methylaniline in an alkaline medium to form the azo compound.
The reaction conditions for these steps include maintaining low temperatures during diazotization to prevent decomposition and using an alkaline medium for the coupling reaction to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-acetylaminobenzenediazonium chloride are prepared in industrial reactors.
Continuous Coupling: The diazonium salt is continuously fed into a reactor containing N-methylaniline and an alkaline medium, ensuring efficient and consistent production of the azo compound.
化学反応の分析
Types of Reactions
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Nitro or sulfonyl derivatives of the original compound.
科学的研究の応用
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can interact with enzymes and other proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
N-(4-(Acetylamino)phenyl)acetamide: Lacks the azo group, making it less reactive in certain chemical reactions.
N-(4-(Acetylamino)phenyl)azo)phenylamine: Similar structure but without the N-methylacetamide group.
Uniqueness
N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is unique due to the presence of both the azo group and the N-methylacetamide group, which confer distinct chemical and biological properties. The azo group allows for various chemical modifications, while the N-methylacetamide group enhances its stability and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
35081-10-8 |
|---|---|
分子式 |
C17H18N4O2 |
分子量 |
310.35 g/mol |
IUPAC名 |
N-[4-[[4-[acetyl(methyl)amino]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N4O2/c1-12(22)18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21(3)13(2)23/h4-11H,1-3H3,(H,18,22) |
InChIキー |
BYXSOTDSZBNYPB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


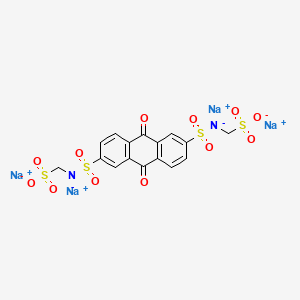


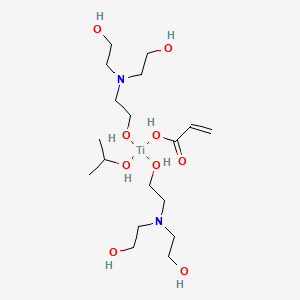
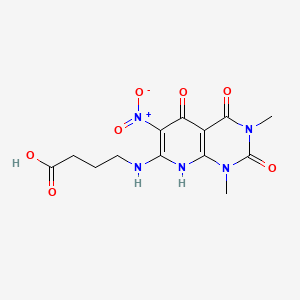

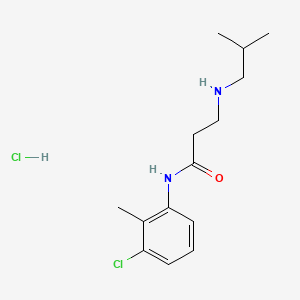
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
